Nonadecanedioic Acid

Description

Historical Discovery and Nomenclature

Nonadecanedioic acid, systematically named 1,19-nonadecanedioic acid , is a long-chain dicarboxylic acid first characterized in the mid-20th century during investigations into lipid metabolism and synthetic polymer precursors. Its discovery emerged alongside advancements in chromatographic techniques, which enabled the isolation and identification of long-chain fatty acids from natural sources such as plant oils and microbial fermentation products. The compound’s nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the prefix nonadeca- denotes its 19-carbon backbone, and the suffix -dioic acid indicates the presence of two carboxyl groups at terminal positions (C1 and C19).

Historically, this compound was synthesized via chemical oxidation of unsaturated fatty acids or through biotechnological methods involving microbial ω-oxidation pathways. Early studies noted its structural similarity to shorter dicarboxylic acids like sebacic acid (C10) and brassylic acid (C13), which were already industrially significant. The compound’s CAS registry number, 6250-70-0 , and alternative names such as 1,17-heptadecanedicarboxylic acid reflect its synthetic versatility and role in polymer chemistry.

Structural Characterization and Isomerism

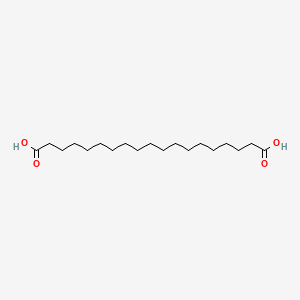

This compound possesses a linear aliphatic chain with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol . Its structure features two terminal carboxyl groups (-COOH) separated by a 17-carbon methylene bridge, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The compound typically exists as a white, crystalline solid at room temperature, with solubility limited to polar organic solvents like ethanol and dimethyl sulfoxide.

Table 1: Key Structural Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₆O₄ | |

| CAS Number | 6250-70-0 | |

| Melting Point | 105–108°C | |

| Density | 1.05 g/cm³ | |

| SMILES Notation | C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O |

Isomerism in this compound is constrained due to its symmetric structure. Positional isomerism is absent because the carboxyl groups are fixed at the terminal carbons. However, branched isomers have been identified in extremophilic archaea, such as Pyrococcus furiosus, where methylation at internal carbons (e.g., 13,14-dimethyloctacosanedioic acid) alters physical properties. These branched variants exhibit distinct melting points and solubility profiles compared to the linear form, underscoring the role of molecular geometry in material science applications.

Role in Lipid Biochemistry and Long-Chain Fatty Acid Classification

This compound belongs to the long-chain dicarboxylic acid family, defined by carbon chains exceeding 10 atoms. Unlike medium-chain acids (e.g., suberic acid, C8), long-chain variants participate in specialized biochemical pathways, including ω-oxidation—a minor but critical route for fatty acid catabolism in mammals. In this process, cytochrome P450 enzymes (e.g., CYP4F11) hydroxylate the terminal (ω) carbon of fatty acids, which are subsequently oxidized to dicarboxylic acids and metabolized in peroxisomes. This compound may arise from the ω-oxidation of very-long-chain monounsaturated acids like erucic acid (C22:1), though this pathway remains less characterized compared to β-oxidation.

Table 2: Comparative Analysis of Long-Chain Dicarboxylic Acids

| Acid Name | Carbon Chain | Natural Source | Industrial Application |

|---|---|---|---|

| This compound | C19 | Plant oils, archaea | Polyamides, lubricants |

| Brassylic acid (C13) | C13 | Yeast fermentation | Nylon production |

| Sebacic acid (C10) | C10 | Castor oil | Plasticizers, adhesives |

| Tetracosanedioic acid | C24 | Microbial synthesis | High-temperature polymers |

In microbial systems, this compound serves as a precursor for synthesizing membrane lipids in extremophiles, enhancing thermal stability. Its presence in plant oils suggests a role in cutin and suberin formation, which are essential for waterproofing tissues. Industrially, the compound’s long hydrocarbon chain imparts flexibility and durability to polyamide resins, making it valuable for high-performance plastics and coatings.

Properties

IUPAC Name |

nonadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAWYXIHOVRGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978093 | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-70-0 | |

| Record name | Nonadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87WJ2SJA5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrolysis of Esters

A widely implemented laboratory method involves the hydrolysis of 1,19-dimethyl nonadecanedioate. The procedure, adapted from recent catalytic studies, employs acidic conditions to cleave ester bonds efficiently.

Procedure:

- Substrate Preparation: 1,19-Dimethyl nonadecanedioate (1.0 g, 2.8 mmol) is dissolved in a 1,4-dioxane/water mixture (80 mL dioxane : 50 mL water).

- Acid Catalysis: Hydrochloric acid (36% aqueous, 3 drops) is added, and the solution is refluxed for 12–18 hours.

- Workup: The mixture is concentrated under reduced pressure, resuspended in dichloromethane (100 mL), and filtered to isolate the crystalline product.

Yield and Purity:

- Isolated yield: 82% after recrystallization from tetrahydrofuran/dichloromethane.

- Purity: >98% by $$^1$$H NMR analysis (δ$$H$$ 1.25 ppm for methylene protons, δ$$H$$ 11.2 ppm for carboxylic acid protons).

Advantages:

- High selectivity without side products.

- Amenable to gram-scale synthesis.

Industrial Production Techniques

Catalytic Air Oxidation of Alkanes

Industrial synthesis leverages the air oxidation of nonadecane (C$${19}$$H$${40}$$) using transition metal catalysts.

Typical Conditions:

- Catalyst System: Cobalt(II) acetate (0.1–1.0 mol%) and manganese(II) bromide (0.05–0.5 mol%) in acetic acid solvent.

- Temperature: 160–200°C.

- Pressure: 15–30 bar O$$_2$$.

Mechanism:

- Hydrogen Abstraction: The catalyst generates alkyl radicals from nonadecane.

- Oxygen Insertion: Molecular oxygen inserts into C-H bonds, forming peroxy intermediates.

- Acid Formation: Sequential oxidation converts terminal methyl groups to carboxylic acids.

Yield Data:

| Parameter | Value |

|---|---|

| Conversion | 85–92% |

| Selectivity | 70–78% |

| Byproducts | Monocarboxylic acids, ketones |

Economic Considerations:

- Raw material cost: \$12–\$15/kg nonadecane (2025 Q1 estimates).

- Energy consumption: 8–10 kWh per kilogram of product.

Microbial Fermentation Approaches

Emerging biotechnological methods utilize engineered Candida tropicalis strains to oxidize alkanes to dicarboxylic acids.

Key Parameters:

- Substrate: n-Nonadecane (≥98% purity).

- Fermentation Time: 72–96 hours.

- Product Titer: 45–60 g/L in optimized media.

Genetic Modifications:

- Overexpression of cytochrome P450 monooxygenases (CYP52 family).

- Knockout of β-oxidation pathways to prevent over-degradation.

Advantages:

- Reduced environmental footprint compared to chemical oxidation.

- Potential for carbon-neutral production using renewable alkanes.

Alternative Synthetic Pathways

Nitrile Hydrolysis

This two-step method converts dinitrile precursors to the target diacid:

- Nitrile Synthesis:

- Alkylation of 1,19-dicyanononadecane via SN2 reaction with alkyl halides.

- Acidic Hydrolysis:

- Reflux with 6M HCl at 110°C for 24 hours.

Yield Comparison:

| Hydrolysis Agent | Yield (%) | Purity (%) |

|---|---|---|

| HCl (6M) | 68 | 95 |

| H$$2$$SO$$4$$ (conc.) | 72 | 93 |

Carboxylation of Organometallic Reagents

Grignard reagent-mediated synthesis offers chain-length control:

- Reagent Preparation: Nonadecyl magnesium bromide (C$${19}$$H$${39}$$MgBr) in anhydrous diethyl ether.

- CO$$2$$ Insertion:

- Bubble gaseous CO$$2$$ through the solution at -20°C.

- Acid workup yields the monocarboxylic acid.

- Repeat Process: The procedure is repeated at the opposite terminal position.

Limitations:

- Requires strict anhydrous conditions.

- Total yield rarely exceeds 50% due to steric hindrance in long-chain systems.

Comparative Analysis of Methods

Table 1: Method Comparison for Nonadecanedioic Acid Synthesis

| Method | Scale | Yield (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Ester Hydrolysis | Lab (100 g) | 82 | 320 | Moderate (solvent use) |

| Catalytic Oxidation | Industrial | 70–78 | 45 | High (CO$$_2$$ emissions) |

| Microbial Fermentation | Pilot | 60 | 85 | Low |

| Nitrile Hydrolysis | Lab (10 g) | 68–72 | 410 | High (acid waste) |

Key Findings:

- Industrial oxidation dominates due to cost efficiency despite environmental drawbacks.

- Biotechnological methods show promise for sustainable production but require titer improvements.

Recent Advances and Optimization Strategies

Solvent-Free Oxidation

Microwave-assisted reactions using Mn(III)-Schiff base complexes achieve 88% yield in 2 hours at 150°C, eliminating acetic acid solvent.

Enzyme Immobilization

Covalent binding of CYP52 enzymes to silica nanoparticles increases diacid productivity by 40% in continuous bioreactors.

Flow Chemistry Approaches

Microreactor systems with segmented gas-liquid flow enhance mass transfer in ozonolysis steps, reducing reaction time from 12 hours to 90 minutes.

Chemical Reactions Analysis

Catalytic System

The reaction employs a palladium-based catalyst system:

-

Catalyst precursor : [(dtbpx)Pd(OTf)₂] (dtbpx = di-tert-butylphosphine ligand)

-

Role of ligand : The diprotonated ligand (dtbpxH₂)(OTf)₂ facilitates activation of the Pd precursor via oxidative addition to form a catalytically active Pd hydride species .

Reaction Conditions

Solvent Effects

The choice of solvent critically impacts reaction efficiency:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Ethyl acetate | 2.6 | 72.7 |

| Diglyme | 34.7 | 91.0 |

| THF | 31.3 | 91.3 |

| 1,2-dimethoxyethane | 42.3 | 89.7 |

| 1,4-dioxane | 33.9 | 93.2 |

| Data from pressure reactor studies with oleic acid as substrate . |

Mechanistic Insights

The catalytic cycle involves three key steps:

-

Activation of Pd precursor :

-

Isomerization of double bonds :

-

The internal double bond of the fatty acid undergoes isomerization to position the reactive site for carbonylation.

-

-

Terminal carbonylation :

Theoretical calculations indicate hydrolysis is the rate-determining step, influenced by nucleophile concentration and steric effects .

Key Reaction Parameters

-

Nucleophile concentration : Low water concentration limits reaction efficiency due to the high energetic barrier of hydrolysis .

-

Catalyst turnover numbers (TON) : Achieves TON >120 under optimized conditions, demonstrating high catalytic efficiency .

-

Selectivity : Linear product selectivity exceeds 90% in most solvents, attributed to controlled isomerization .

Comparison with Alternative Methods

While other methods (e.g., oxidation of hydrocarbons) exist, hydroxycarbonylation offers distinct advantages:

| Method | Advantages | Limitations |

|---|---|---|

| Hydroxycarbonylation | High selectivity, direct synthesis from unsaturated substrates | Requires pressurized CO and specialized catalysts |

| Oxidation of alkanes | Simpler starting materials | Lower selectivity, shorter-chain products |

Scientific Research Applications

Nonadecanedioic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: It is studied for its role in metabolic pathways and as a biomarker in certain biological samples.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of high-performance lubricants, plasticizers, and as a building block for specialty chemicals

Mechanism of Action

Nonadecanedioic acid can be compared with other long-chain dicarboxylic acids such as:

- Octadecanedioic acid (C18H34O4)

- Eicosanedioic acid (C20H38O4)

- Docosanedioic acid (C22H42O4)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and solubility differ from those of shorter or longer-chain dicarboxylic acids. These properties make it suitable for specific applications where other dicarboxylic acids may not be as effective .

Comparison with Similar Compounds

Comparison with Similar Dicarboxylic Acids

Structural and Chemical Properties

Nonadecanedioic acid is compared below with four structurally related dicarboxylic acids: nonanedioic acid (azelaic acid), dodecanedioic acid, hexadecanedioic acid, and dimethyloctacosanedioate (a C28 analog).

Table 1: Structural and Physical Properties

Key Observations :

- Chain Length: this compound (C19) bridges medium- and long-chain dicarboxylic acids. Its odd-chain structure contrasts with even-chain acids like dodecanedioic (C12) and hexadecanedioic (C16) acids.

- Branching: this compound is branched, unlike linear even-chain analogs. This branching complicates its mass spectrometry analysis, as seen in P.

- Thermal Stability: Higher molecular weight correlates with elevated boiling points, as seen in this compound (492.56°C) versus azelaic acid (286°C) .

Biological Activity

Nonadecanedioic acid (C19H36O4), a dicarboxylic fatty acid, is increasingly recognized for its potential biological activities. This article aims to consolidate various research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a long carbon chain with two carboxylic acid groups at each end. Its structural formula can be represented as:

This unique structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can reduce oxidative stress markers in various cell lines, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

2. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. A study demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It appears to enhance neuronal survival in models of neurodegeneration by promoting autophagy and reducing apoptosis . These effects suggest its potential use in conditions like Alzheimer's disease.

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Lipid Metabolism : this compound influences lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which play a vital role in fatty acid oxidation and glucose metabolism.

- Regulation of Gene Expression : It can alter the expression of genes involved in inflammation and oxidative stress response, thereby exerting protective effects at the molecular level.

Study 1: Antioxidant Activity

A study conducted on rat liver cells showed that this compound supplementation significantly decreased malondialdehyde levels (a marker of oxidative stress) while increasing glutathione levels, indicating enhanced antioxidant capacity .

Study 2: Neuroprotection

In a model of neuroinflammation induced by lipopolysaccharide (LPS), this compound treatment resulted in reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

Data Tables

Q & A

Q. What are the recommended methodologies for synthesizing nonadecanedioic acid in laboratory settings?

this compound (C₁₉H₃₆O₄) can be synthesized via catalytic oxidation of long-chain alkanes or through coupling reactions of shorter dicarboxylic acids. A common approach involves the use of fatty acid derivatives as precursors, followed by controlled oxidation steps using catalysts like potassium permanganate or ruthenium-based systems. Researchers should validate purity via HPLC or GC-MS and cross-reference spectral data (e.g., IR, NMR) with established databases to confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory experiments?

According to safety data sheets, this compound is classified as a skin and eye irritant (H315, H319). Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. Spills require immediate containment with inert absorbents (e.g., sand), and waste must be disposed of as hazardous chemical waste .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantification due to their sensitivity in detecting long-chain dicarboxylic acids. Derivatization (e.g., methylation) may enhance volatility for GC-MS analysis. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy, particularly in complex samples like lipid extracts from microbial cultures .

Advanced Research Questions

Q. How can researchers resolve ambiguities in structural identification of this compound isomers?

Isomeric differentiation (e.g., branching vs. linear chains) requires advanced spectral techniques. High-resolution mass spectrometry (HRMS) combined with fragmentation patterns can distinguish positional isomers. For instance, clusters of ions spaced at 28 m/z intervals in MS spectra indicate methyl branching, as observed in Pyrococcus furiosus lipid studies. Nuclear Overhauser effect spectroscopy (NOESY) in NMR may further resolve spatial arrangements .

Q. What experimental controls are critical when studying this compound biosynthesis in archaea?

Contamination controls are essential. Researchers should analyze growth media before and after microbial cultivation to confirm endogenous production, as seen in P. furiosus studies. Sterile techniques and lipid extraction protocols (e.g., Bligh-Dyer method) ensure purity. Replicate experiments and comparison with abiotic synthesis pathways (e.g., Fischer-Tropsch-type reactions) help validate biological origin .

Q. How can conflicting data on this compound’s ecological impact be addressed?

Current safety data sheets lack ecotoxicity profiles for this compound . Researchers should design microcosm studies to assess biodegradation rates (via COD/BOD tests) and toxicity assays (e.g., Daphnia magna survival). Isotopic labeling (e.g., ¹³C-tracers) can track environmental fate, while computational models (QSAR) predict bioaccumulation potential .

Q. What statistical approaches are recommended for analyzing clustered data in this compound metabolic studies?

Mixed-effects models account for nested observations (e.g., repeated measurements per subject). For example, longitudinal studies on fatty acid metabolism in model organisms should include random intercepts for individual variability. Sensitivity analyses (e.g., bootstrapping) validate robustness, and p-value adjustments (Bonferroni) mitigate false discoveries in multi-omic datasets .

Q. How can researchers enhance reproducibility in this compound-related experiments?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw spectral data in repositories (e.g., MetaboLights) with metadata on instrument parameters and sample preparation. Detailed protocols (e.g., SOPs for derivatization) and inter-laboratory validation studies reduce methodological variability .

Data Presentation and Interpretation

Q. What are best practices for visualizing this compound data in publications?

Use heatmaps to illustrate concentration gradients in biological samples or bar charts with error bars for comparative studies. For structural data, include annotated spectra (MS/NMR) and crystallographic coordinates (if available). Large datasets (e.g., lipidomic profiles) should be archived in supplementary materials, with processed data in the main text .

How should researchers address unresolved questions in this compound studies?

Explicitly list limitations (e.g., isomer ambiguity, unknown biosynthetic pathways) in discussion sections. Propose follow-up experiments, such as CRISPR-Cas9 knockout studies in model organisms to identify associated enzymes. Cross-disciplinary collaboration (e.g., synthetic biology for pathway engineering) is encouraged to bridge knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.